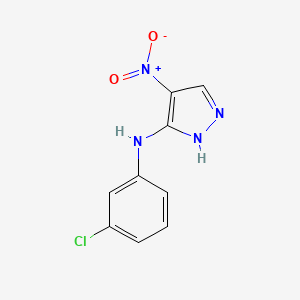

![molecular formula C14H13Cl2N7O B3134437 2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 400080-25-3](/img/structure/B3134437.png)

2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime

Übersicht

Beschreibung

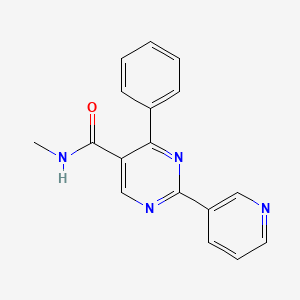

The compound contains two 1,2,4-triazole rings, which are a type of heterocyclic compound. These rings contain three nitrogen atoms and two carbon atoms . The compound also contains an acetaldehyde group and a dichlorobenzyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-triazole rings can be synthesized through various methods, including the reaction of thiosemicarbazides with α-haloketones .Molecular Structure Analysis

The 1,2,4-triazole ring is planar and aromatic, with bond lengths consistent with aromaticity . The presence of two such rings in the compound could influence its reactivity and properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities and can undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the 1,2,4-triazole rings could influence its solubility, reactivity, and other properties .Wissenschaftliche Forschungsanwendungen

Triazole Derivatives: A Patent Review and Biological Applications

Triazoles have been extensively studied for over a century due to their wide range of biological activities. The interest in these compounds has led to the development of novel triazoles with potential uses as anti-inflammatory, antimicrobial, antitumoral, and antiviral agents. The exploration of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives in the patent literature between 2008 and 2011 highlights significant advances in the synthesis of new chemical entities and pharmaceuticals. There is a continuous need for efficient preparation methods that consider green chemistry principles, energy savings, and sustainability. Novel triazoles are being evaluated against emerging diseases, resistant bacteria, and neglected diseases affecting humanity, especially in vulnerable populations (Ferreira et al., 2013).

Biologically Active 1,2,4-Triazole Derivatives

The chemistry of 1,2,4-triazoles is evolving with the identification of rational synthesis methods for biologically active substances. These compounds have demonstrated antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The comprehensive generalization of literary sources points to a promising direction for future scientific research in organic synthesis and chemical modeling of 1,2,4-triazoles and their derivatives. This suggests a broad and untapped potential for the development of new drugs and therapeutic agents based on triazole chemistry (Ohloblina, 2022).

Eco-friendly Synthesis and Applications of Triazoles

Recent advancements in the eco-friendly synthesis of 1,2,3-triazoles highlight the importance of sustainable chemical processes in drug development and other applications. The use of microwave irradiation and novel, easily recoverable catalysts for the click synthesis of 1,2,3-triazoles underlines the shift towards methodologies that are not only efficient but also environmentally benign. These approaches offer significant benefits, including shorter reaction times, easier work-up, and higher yields, potentially applicable to industrial drug synthesis and beyond (De Souza et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-N-[(2,4-dichlorophenyl)methoxy]-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]ethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N7O/c15-11-2-1-10(12(16)5-11)7-24-19-4-3-13-20-14(22-21-13)6-23-9-17-8-18-23/h1-2,4-5,8-9H,3,6-7H2,(H,20,21,22)/b19-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYUHWHVXQMXFV-RMOCHZDMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CON=CCC2=NNC(=N2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)CO/N=C/CC2=NNC(=N2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

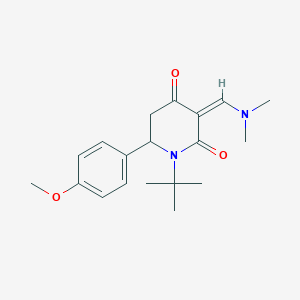

![1-[4-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]phenyl]piperidin-4-one](/img/structure/B3134380.png)

![3-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole](/img/structure/B3134386.png)

![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime](/img/structure/B3134387.png)

![2-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}imidazo[1,2-a]pyridine](/img/structure/B3134395.png)

![4-methoxy-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3134410.png)

![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3134417.png)

![4-(2-Methoxyethylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile](/img/structure/B3134420.png)

![2-(2-Pyridinyl)-4-[4-(trifluoromethoxy)anilino]-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B3134425.png)